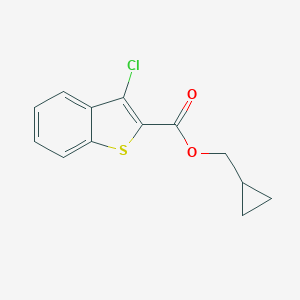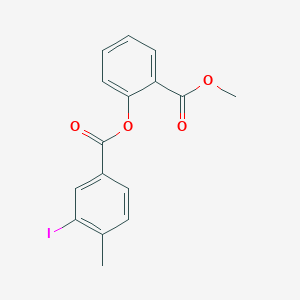![molecular formula C14H14N4OS B501281 N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B501281.png)
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine is a compound that features a thiophene ring, a benzyl group, and a triazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
准备方法
The synthesis of N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine involves several steps. One common method includes the condensation reaction of thiophene derivatives with benzyl halides and triazole derivatives. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.
科学研究应用
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring and triazole moiety are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects .
相似化合物的比较
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine can be compared with other thiophene and triazole derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are known for their anti-inflammatory and anesthetic properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are widely used as antifungal agents.
The uniqueness of this compound lies in its combined structure, which may offer a broader range of biological activities and applications compared to individual thiophene or triazole derivatives.
属性
分子式 |
C14H14N4OS |
|---|---|
分子量 |
286.35g/mol |
IUPAC 名称 |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N4OS/c1-2-14(20-7-1)9-19-13-5-3-12(4-6-13)8-17-18-10-15-16-11-18/h1-7,10-11,17H,8-9H2 |
InChI 键 |
ZJKCEHKUGOGORV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNN3C=NN=C3 |
规范 SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNN3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-dimethylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B501198.png)
![3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B501200.png)
![N-(cyclopentylcarbonyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B501201.png)
![4-tert-butyl-N-{[(2-methoxyethyl)amino]carbonothioyl}benzamide](/img/structure/B501204.png)
![N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B501205.png)
![4-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501206.png)
![2-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501210.png)
![N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501214.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B501215.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B501216.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B501217.png)



